4'-甲基-2-(3-吡咯烷甲基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

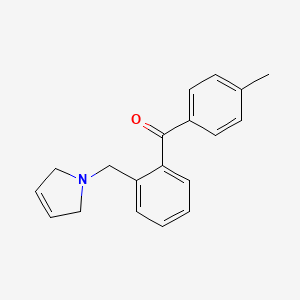

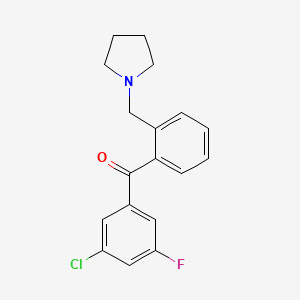

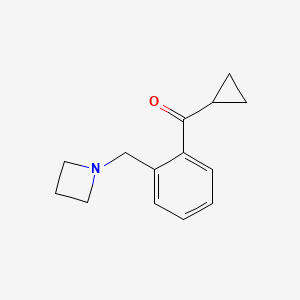

The compound 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone is a derivative of benzophenone with a pyrrolinomethyl group at the 2-position and a methyl group at the 4'-position. Benzophenone derivatives are known for their diverse chemical properties and applications, including their use in photochemical reactions and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another synthesis route described the transformation of benzoylacetone into a polysubstituted pyrrole . Although these methods do not directly describe the synthesis of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, they provide insight into the potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Theoretical studies, including density functional theory (DFT) calculations, can predict spectral and geometrical data, which often show high correlation with experimental data . These methods would be applicable to analyze the molecular structure of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in various chemical reactions. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a hydroxyethyl-amino ketone . The reactivity of benzophenone derivatives towards different nucleophiles and reagents can lead to a wide range of products, including oxetanes, pyrroles, and pyrones . These studies suggest that 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone could also undergo similar reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by the substituents on the benzophenone core. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The reactivity of the active methyl group in related compounds has been explored, leading to various derivatives with different physical and chemical properties . These findings can be extrapolated to predict the behavior of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone under different conditions.

科学研究应用

防晒剂和紫外线过滤器

- 4'-甲基-2-(3-吡咯烷甲基)苯甲酮用于防晒霜。它在局部使用后在人体内的吸收和排泄表明其在紫外线防护中的有效性及其在人体内的代谢过程 (Janjua 等人,2008).

环境存在和影响

- 该化学物质已在各种环境样品中被检测到,例如水体中,这表明人们对其生态影响感到担忧。研究探索了它在水生环境中的存在以及对人类健康和生态系统相关的风险 (Krause 等人,2018).

食品中的分析检测

- 已经开发出在食品中检测 4'-甲基-2-(3-吡咯烷甲基)苯甲酮的技术,例如早餐麦片。这突出了其从包装材料中潜在的迁移,并引发了对间接人类接触的担忧 (Van Hoeck 等人,2010).

光催化降解研究

- 研究集中在该化合物的な光催化降解,表明其持久性和潜在的环境影响。研究人员已经研究了在环境中分解该化合物的办法,突出了管理其残留物的挑战 (Wang 等人,2019).

人类接触和健康影响

- 已经对这种苯甲酮在人类生物样本(如尿液和胎盘组织)中的浓度进行了研究,以评估其潜在健康影响。这项研究旨在了解人类接触的程度及其对健康的可能影响 (Gao 等人,2015).

微生物生物降解

- 对特定细菌菌株生物降解的研究突出了减轻环境污染的努力。这种方法提供了一种减少该化合物在环境中存在的生物学方法 (Jin 等人,2019).

属性

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHILSCADLDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643915 |

Source

|

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-83-9 |

Source

|

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)

![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)

![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)

![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)

![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)